molecular formula C11H7BrN6OS B11054333 6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11054333
M. Wt: 351.18 g/mol
InChI Key: GEQXURHCFHZPJV-UHFFFAOYSA-N
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Description

6-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that contains multiple functional groups, including a bromine-substituted pyrazole, a furan ring, and a triazolothiadiazole core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound.

    Bromination: The pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the triazolothiadiazole core: This involves the cyclization of a suitable thiosemicarbazide derivative with an appropriate carboxylic acid or ester.

    Coupling with the furan ring: The final step involves coupling the brominated pyrazole with a furan derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the pyrazole moiety.

    Reduction: Reduction reactions could target the bromine substituent or the triazolothiadiazole core.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine-substituted pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to dehalogenated products.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator due to its heterocyclic structure.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals, particularly if the compound exhibits activity against specific biological targets.

Industry

In industry, it could be used in the development of new materials, such as polymers or advanced coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    6-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE: Similar structure but with a thiophene ring instead of a furan ring.

    6-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE: Similar structure but with a chlorine substituent instead of bromine.

Uniqueness

The uniqueness of 6-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H7BrN6OS

Molecular Weight

351.18 g/mol

IUPAC Name

6-(4-bromo-2-methylpyrazol-3-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H7BrN6OS/c1-17-8(6(12)5-13-17)10-16-18-9(7-3-2-4-19-7)14-15-11(18)20-10/h2-5H,1H3

InChI Key

GEQXURHCFHZPJV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C2=NN3C(=NN=C3S2)C4=CC=CO4

Origin of Product

United States

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